molecular formula C24H28N2O4 B1235703 Ajmalan-16-carboxylic acid, 17-(acetyloxy)-19,20-didehydro-, methyl ester, (2alpha,17S,19E)-

Ajmalan-16-carboxylic acid, 17-(acetyloxy)-19,20-didehydro-, methyl ester, (2alpha,17S,19E)-

Cat. No. B1235703
M. Wt: 408.5 g/mol
InChI Key: UBTOXVLVFCOIGT-LHHJGKSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ajmalan-16-carboxylic acid, 17-(acetyloxy)-19,20-didehydro-, methyl ester, (2alpha,17S,19E)- is a natural product found in Vinca difformis, Vinca major, and Alstonia constricta with data available.

Scientific Research Applications

Antibacterial Potential

A study by Skariyachan, Manjunath, and Bachappanavar (2019) explored the antibacterial potential of Ajmalicine (which is structurally similar to the compound ) against multi-drug-resistant Acinetobacter baumannii. This research highlighted the potential of Ajmalicine in combating antibiotic-resistant bacteria, indicating a significant application in pharmaceutical research and drug development (Skariyachan, Manjunath, & Bachappanavar, 2019).

Phytochemical Studies

Amorim et al. (2014) conducted a phytochemical study of Talinum triangulare, isolating various compounds including phaeophytins which are closely related to the structure of Ajmalan-16-carboxylic acid derivatives. This research contributes to understanding the chemical diversity in plant species and their potential applications in medicine and pharmacology (Amorim et al., 2014).

Alkaloid Separation Techniques

Research by Xue and Yuan (1996) on the separation and preparation of indole alkaloids, including Ajmalicine, demonstrates the advances in analytical techniques for alkaloid isolation. This is crucial for pharmaceutical research, where precise extraction and identification of compounds like Ajmalan-16-carboxylic acid derivatives are required (Xue & Yuan, 1996).

properties

Product Name

Ajmalan-16-carboxylic acid, 17-(acetyloxy)-19,20-didehydro-, methyl ester, (2alpha,17S,19E)-

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

methyl (13Z)-18-acetyloxy-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate

InChI

InChI=1S/C24H28N2O4/c1-5-14-12-26-18-10-16(14)24(22(28)29-4)19(26)11-23(21(24)30-13(2)27)15-8-6-7-9-17(15)25(3)20(18)23/h5-9,16,18-21H,10-12H2,1-4H3/b14-5+

InChI Key

UBTOXVLVFCOIGT-LHHJGKSTSA-N

Isomeric SMILES

C/C=C/1\CN2C3CC1C4(C2CC5(C3N(C6=CC=CC=C65)C)C4OC(=O)C)C(=O)OC

Canonical SMILES

CC=C1CN2C3CC1C4(C2CC5(C3N(C6=CC=CC=C65)C)C4OC(=O)C)C(=O)OC

synonyms

vincamedine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ajmalan-16-carboxylic acid, 17-(acetyloxy)-19,20-didehydro-, methyl ester, (2alpha,17S,19E)-
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Ajmalan-16-carboxylic acid, 17-(acetyloxy)-19,20-didehydro-, methyl ester, (2alpha,17S,19E)-
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Ajmalan-16-carboxylic acid, 17-(acetyloxy)-19,20-didehydro-, methyl ester, (2alpha,17S,19E)-
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Ajmalan-16-carboxylic acid, 17-(acetyloxy)-19,20-didehydro-, methyl ester, (2alpha,17S,19E)-
Reactant of Route 5
Ajmalan-16-carboxylic acid, 17-(acetyloxy)-19,20-didehydro-, methyl ester, (2alpha,17S,19E)-
Reactant of Route 6
Reactant of Route 6
Ajmalan-16-carboxylic acid, 17-(acetyloxy)-19,20-didehydro-, methyl ester, (2alpha,17S,19E)-

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